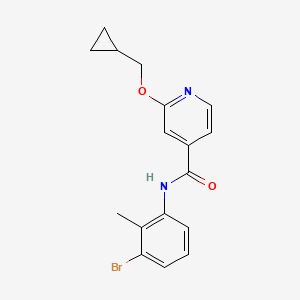

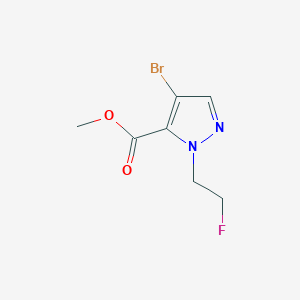

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as BRD7929, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

One notable application involves the synthesis of carbon-11-labeled isonicotinamides for potential use in positron emission tomography (PET) imaging of the glycogen synthase kinase-3 (GSK-3) enzyme in Alzheimer's disease. These compounds, synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, showed promising radiochemical yields and specific activities, making them potential agents for neuroimaging applications (Gao, Wang, & Zheng, 2017).

Carbonic Anhydrase Inhibition

Another research avenue is the investigation of dimethoxybromophenol derivatives incorporating cyclopropane moieties as inhibitors of carbonic anhydrase enzyme (CA). These compounds, through their structural variations, demonstrated excellent inhibitory effects on CA isoenzymes, suggesting potential applications in the treatment of conditions where CA inhibition is beneficial (Boztaş et al., 2015).

Supramolecular Chemistry

The supramolecular interactions of isonicotinamide with various carboxylic acids have been explored to form co-crystals, illustrating the diverse co-crystal space achievable with this compound. These studies not only provide insights into stoichiometric variations and polymorphism but also into phase transitions, which are critical for understanding material properties and applications (Lemmerer & Fernandes, 2012).

Organic Synthesis and Catalysis

Isonicotinic acid, closely related to the compound , has been used as a dual and biological organocatalyst for the preparation of pyranopyrazoles, showcasing a green, efficient method for synthesizing complex organic molecules under solvent-free conditions. This application highlights the role of isonicotinamide derivatives in facilitating organic reactions, contributing to the field of green chemistry (Zolfigol et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Derivatives of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide have been synthesized and evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in uric acid production. These studies are pivotal in the development of novel therapeutic agents for diseases such as gout, where xanthine oxidase inhibition is a key treatment strategy (Zhang et al., 2017).

Propiedades

IUPAC Name |

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c1-11-14(18)3-2-4-15(11)20-17(21)13-7-8-19-16(9-13)22-10-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWUJURFOAJHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)

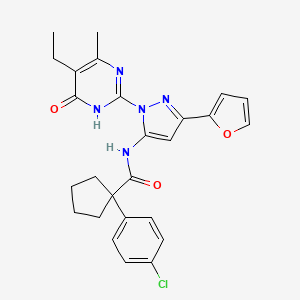

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)

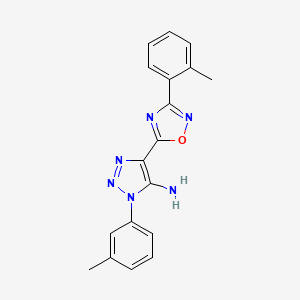

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2712366.png)

![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)

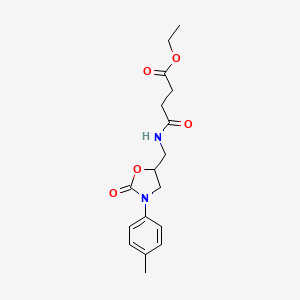

![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)

![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2712383.png)